
3-Butyl-1-dodecyl-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-1-dodecyl-thiourea is an organosulfur compound belonging to the thiourea family Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms
Méthodes De Préparation
The synthesis of 3-Butyl-1-dodecyl-thiourea typically involves the reaction of dodecylamine with butyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The product is then purified through recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-Butyl-1-dodecyl-thiourea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, often using halogenated compounds as reagents.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogenated compounds, amines.
The major products formed from these reactions depend on the specific conditions and reagents used but generally include sulfoxides, sulfones, and substituted thioureas.
Applications De Recherche Scientifique
3-Butyl-1-dodecyl-thiourea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 3-Butyl-1-dodecyl-thiourea involves its interaction with various molecular targets, including enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. It can also disrupt cellular membranes, leading to cell lysis and death. These effects are mediated through the compound’s ability to form hydrogen bonds and interact with hydrophobic regions of proteins and membranes.
Comparaison Avec Des Composés Similaires
3-Butyl-1-dodecyl-thiourea can be compared with other thiourea derivatives, such as:
- 1-Butyl-3-phenyl-thiourea
- 1-Dodecyl-3-phenyl-thiourea
- 1-Butyl-3-cyclohexyl-thiourea
These compounds share similar structural features but differ in their alkyl or aryl substituents, which can influence their chemical properties and applications. For example, the presence of a phenyl group can enhance the compound’s stability and reactivity, while cyclohexyl groups can increase its hydrophobicity.
Propriétés
Numéro CAS |
6629-59-0 |
|---|---|
Formule moléculaire |
C17H36N2S |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1-butyl-3-dodecylthiourea |
InChI |
InChI=1S/C17H36N2S/c1-3-5-7-8-9-10-11-12-13-14-16-19-17(20)18-15-6-4-2/h3-16H2,1-2H3,(H2,18,19,20) |
Clé InChI |
XEUGAFYBCVLSIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=S)NCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)

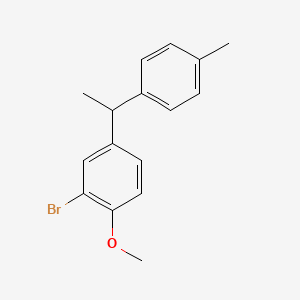
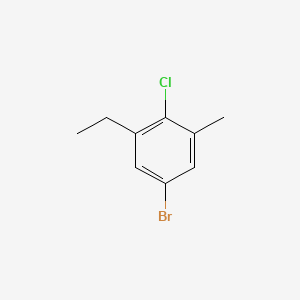
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
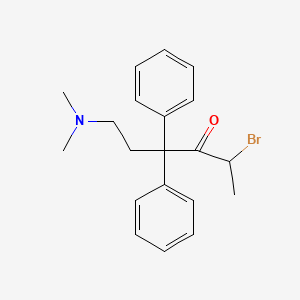
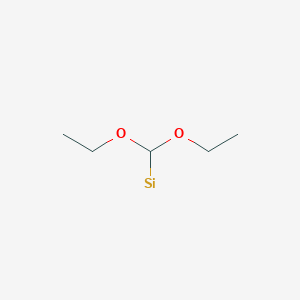
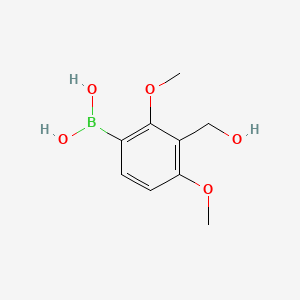
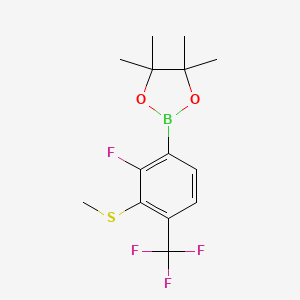
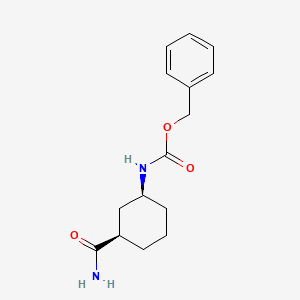
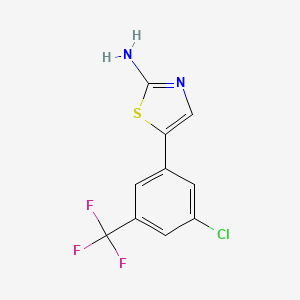
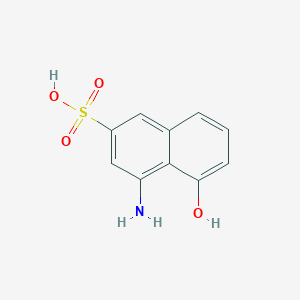
![methyl 2-[(2S,3S,4R,4aR,6R,8aS)-3,4-dihydroxy-2-[(E,1S)-1-hydroxy-3-trimethylsilylprop-2-enyl]-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]acetate](/img/structure/B14019255.png)
